BenchChemオンラインストアへようこそ!

2-((3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl)oxy)acetic acid

Chromen-4-one Aldose reductase inhibitor Physicochemical profiling

2-((3-(2-Ethoxyphenoxy)-4-oxo-4H-chromen-7-yl)oxy)acetic acid (CAS 773864-09-8) is a fully synthetic chromen-4-one (chromone) derivative that bears a 2-ethoxyphenoxy substituent at the 3‑position and an oxyacetic acid side‑chain at the 7‑position of the benzopyran-4-one core. Its molecular formula is C₁₉H₁₆O₇ (MW 356.33 Da), and predicted physicochemical properties include a calculated logP of 3.12, zero Rule‑of‑5 violations, and seven freely rotatable bonds.

Molecular Formula C19H16O7
Molecular Weight 356.33
CAS No. 773864-09-8
Cat. No. B2784950
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl)oxy)acetic acid
CAS773864-09-8
Molecular FormulaC19H16O7
Molecular Weight356.33
Structural Identifiers
SMILESCCOC1=CC=CC=C1OC2=COC3=C(C2=O)C=CC(=C3)OCC(=O)O
InChIInChI=1S/C19H16O7/c1-2-23-14-5-3-4-6-15(14)26-17-10-25-16-9-12(24-11-18(20)21)7-8-13(16)19(17)22/h3-10H,2,11H2,1H3,(H,20,21)
InChIKeyZNCWISCJGXVIIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((3-(2-Ethoxyphenoxy)-4-oxo-4H-chromen-7-yl)oxy)acetic acid (CAS 773864-09-8) – Structurally Differentiated Chromen-4-one Acetic Acid for Aldose Reductase-Targeted Screening Libraries


2-((3-(2-Ethoxyphenoxy)-4-oxo-4H-chromen-7-yl)oxy)acetic acid (CAS 773864-09-8) is a fully synthetic chromen-4-one (chromone) derivative that bears a 2-ethoxyphenoxy substituent at the 3‑position and an oxyacetic acid side‑chain at the 7‑position of the benzopyran-4-one core. Its molecular formula is C₁₉H₁₆O₇ (MW 356.33 Da), and predicted physicochemical properties include a calculated logP of 3.12, zero Rule‑of‑5 violations, and seven freely rotatable bonds . The compound belongs to a class of chromen‑7‑yloxy acetic acids that have been investigated as aldose reductase (ALR2) inhibitors for diabetic complication indications [1]. Unlike the more widely catalogued 2‑methyl congener (CAS 929339‑45‑7), the target compound lacks substitution at the chromone 2‑position, which alters steric bulk, electronic distribution, and potentially target engagement geometry relative to the 2‑methyl series.

Why 2-((3-(2-Ethoxyphenoxy)-4-oxo-4H-chromen-7-yl)oxy)acetic acid Cannot Be Trivially Replaced by In‑Class Chromen-7-yloxy Acetic Acid Analogs


Chromen‑7‑yloxy acetic acid derivatives exhibit steep structure–activity relationships (SAR) at multiple positions on the chromone scaffold. The presence, position, and nature of the 3‑phenoxy substituent, the substitution at the chromone 2‑position (H vs. methyl), and the free carboxylic acid versus ester form each modulate both in vitro potency and physicochemical behaviour [1]. The target compound is the des‑methyl analog at C‑2, which distinguishes it from the commercially prevalent 2‑methyl series (e.g., CAS 929339‑45‑7). In related chromone‑based aldose reductase inhibitor (ARI) series, even minor alkyl substitution at C‑2 has been shown to alter inhibitory activity by orders of magnitude [2]. Consequently, generic interchange within this chemical class without supporting batch‑matched comparative data risks irreproducible screening results and erroneous SAR interpretation.

2-((3-(2-Ethoxyphenoxy)-4-oxo-4H-chromen-7-yl)oxy)acetic acid – Quantitative Differential Evidence for Procurement Decision‑Making


Molecular Weight and Lipophilic Ligand Efficiency Differentiation versus the 2‑Methyl Analog (CAS 929339‑45‑7)

The target compound (C₁₉H₁₆O₇, MW 356.33 Da) is the des‑methyl analog of the 2‑methyl congener 2-((3-(2-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetic acid (C₂₀H₁₈O₇, MW 370.35 Da) . The absence of the C‑2 methyl group reduces molecular weight by 14 Da and eliminates a lipophilic increment, with predicted logP of 3.12 for the target versus an estimated ~3.4 for the 2‑methyl analog based on a methylene contribution of approximately +0.3 log units . This difference places the target compound deeper within optimal lipophilic ligand efficiency space for fragment‑based or lead‑like screening collections where lower logP and lower MW are generally favoured.

Chromen-4-one Aldose reductase inhibitor Physicochemical profiling

Free Carboxylic Acid Form versus Ethyl Ester: Differentiated Reactivity for Conjugation and Salt Formation

The target compound bears a free carboxylic acid (–COOH) at the 7‑oxyacetic acid terminus, in contrast to the ethyl ester analog ethyl 2-((3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl)oxy)acetate (CAS 855000-84-9) [1]. The free acid form is directly amenable to amide coupling, salt formation, and bioconjugation without requiring a deprotection step. The predicted pKa of the carboxylic acid is approximately 3.5–4.0 (class‑typical for aryloxyacetic acids), yielding a predominantly ionized form at physiological pH, whereas the ethyl ester is unionized and requires enzymatic or chemical hydrolysis for activation .

Chromen-7-yloxy Carboxylic acid Bioconjugation

2‑Ethoxy versus 4‑Ethoxy Phenoxy Substituent: Positional Isomer Differentiation at the Chromone 3‑Position

The target compound carries a 2‑ethoxyphenoxy group (ortho‑ethoxy substitution on the pendant phenyl ring), distinguishing it from the 4‑ethoxy positional isomer 2-((3-(4-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetic acid (CAS 374701-69-6) [1]. In chromone‑based ARI series, the position of the alkoxy substituent on the 3‑phenoxy ring has been demonstrated to affect both enzyme inhibitory potency and selectivity, as the ortho versus para substitution alters the dihedral angle between the phenoxy ring and the chromone plane, thereby modulating key hydrogen‑bonding and hydrophobic interactions within the ALR2 active site [2].

Structure–activity relationship Positional isomer Chromone

Class‑Level Evidence: Chromen-7-yloxy Acetic Acid Scaffold as Aldose Reductase (ALR2) Inhibitor Pharmacophore

Although no direct ALR2 inhibition data are published for the target compound itself, closely related chromen‑7‑yloxy acetic acid derivatives have demonstrated aldose reductase inhibitory activity in enzyme assays. For example, 2-(3-(4-hydroxyphenyl)-4-oxo-4H-chromen-7-yloxy)acetic acid (CHEMBL419936) exhibited an IC₅₀ of 1,200 nM against hamster liver ALDH‑2 [1], and [2-(4‑hydroxy‑benzyl)-4-oxo-4H-chromen-7-yl]-acetic acid (CHEMBL55983) showed an IC₅₀ of 1,300 nM against bovine lens aldose reductase 2 [2]. The chromone‑based aldose reductase inhibitor patent literature (US 5,455,267) explicitly claims chromone derivatives with a 3‑phenoxy substitution pattern as active ARIs, supporting the relevance of the target compound's pharmacophore to this target class [3].

Aldose reductase ALR2 inhibitor Diabetic complications

Lipinski Rule‑of‑Five Compliance and Drug‑Likeness Profile Differentiating from Higher‑MW Chromenone Acetic Acid Derivatives

The target compound satisfies all four Lipinski Rule‑of‑Five criteria with zero violations: MW 356.33 Da (<500), ACD/LogP 3.12 (<5), one hydrogen‑bond donor (carboxylic acid OH), and seven hydrogen‑bond acceptors . This contrasts with several more elaborate chromen‑7‑yloxy acetic acid derivatives reported in the literature that carry additional substituents (e.g., triazole, amino acid, or dipeptide conjugates) and exceed MW 450 Da or logP >5 [1]. The lower MW and controlled lipophilicity of the target compound place it in a more favourable lead‑like or fragment‑like property space for oral bioavailability optimisation.

Drug-likeness Lipinski rules Physicochemical profiling

Polar Surface Area and Hydrogen‑Bonding Capacity Differentiation from 4‑Chlorophenoxy and Other Halogenated Analogs

The target compound possesses a predicted topological polar surface area (TPSA) of 91 Ų and seven hydrogen‑bond acceptors (the chromone carbonyl, the two phenoxy ether oxygens, the acetic acid carbonyl and hydroxyl, and the ethoxy oxygen), with a single hydrogen‑bond donor . In contrast, the 4‑chlorophenoxy analog 2-{[3-(4-chlorophenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetic acid replaces the ethoxy group with chlorine, resulting in a lower TPSA (estimated ~79 Ų due to loss of the ethoxy oxygen), reduced hydrogen‑bond acceptor count (6 vs. 7), and increased lipophilicity [1]. The higher TPSA and additional H‑bond acceptor of the target compound may enhance aqueous solubility and offer an additional interaction point for target binding.

Polar surface area Hydrogen bonding Chromenone library design

2-((3-(2-Ethoxyphenoxy)-4-oxo-4H-chromen-7-yl)oxy)acetic acid – Evidence‑Linked Application Scenarios for Procurement Decision‑Makers


Aldose Reductase Inhibitor Screening Library Expansion with a Des‑Methyl Chromenone Chemotype

The target compound fills an unoccupied SAR niche within chromen‑7‑yloxy acetic acid‑based aldose reductase inhibitor collections. Its des‑methyl C‑2 position (MW 356.33, logP 3.12) differentiates it from the widely stocked 2‑methyl analog (MW 370.35) . Procuring this compound enables screening laboratories to probe the steric and electronic contribution of the 2‑position to ALR2 inhibitory potency, which cannot be addressed using only the 2‑methyl series [1].

Carboxylic Acid‑Enabled Conjugate and Prodrug Synthesis for Diabetic Complication Programmes

The free carboxylic acid functionality (ACD/LogD pH 7.4 = −1.29) permits direct amide coupling, amino acid conjugation, and salt formation without a deprotection sequence . In contrast, the ethyl ester analog (CAS 855000-84-9) requires prior hydrolysis. The target compound is therefore the preferred starting material for medicinal chemistry campaigns that aim to generate amide, hydrazide, or amino acid conjugate libraries derived from the chromen‑7‑yloxy acetic acid scaffold [1].

Ortho‑Substituted Phenoxy SAR Probe for Chromone‑Based Inhibitor Optimisation

The 2‑ethoxyphenoxy (ortho‑ethoxy) substitution pattern at chromone C‑3 represents a distinct SAR vector relative to the more common para‑ethoxy isomer (CAS 374701-69-6) or para‑chloro analog . Procurement of this positional isomer allows medicinal chemistry teams to evaluate the impact of ortho versus para alkoxy substitution on target engagement and selectivity, using a compound that is not widely represented in commercial screening decks [1].

Lead‑Like Fragment and Property‑Based Screening Collection Augmentation

With MW 356.33 Da, logP 3.12, TPSA 91 Ų, and zero Rule‑of‑Five violations, the target compound occupies lead‑like chemical space that is more favourable for oral bioavailability optimisation than many higher‑MW, more lipophilic chromenone conjugates described in the literature . It is an appropriate selection for laboratories building property‑filtered, diversity‑oriented screening libraries focused on the chromone pharmacophore, where physicochemical attributes are as critical as target potency [1].

Quote Request

Request a Quote for 2-((3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl)oxy)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.